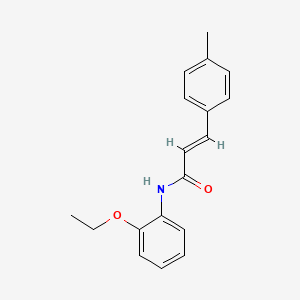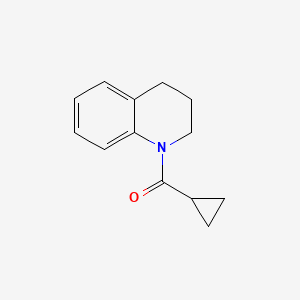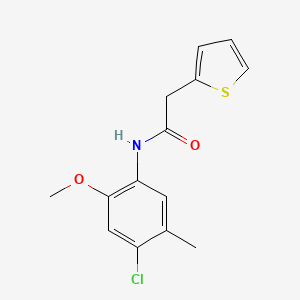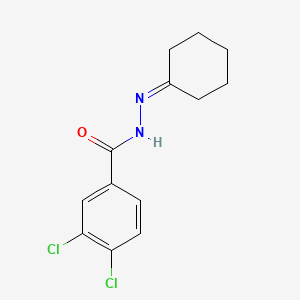![molecular formula C15H11ClN4O B5707340 N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide, also known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is not fully understood, but it is thought to involve the inhibition of protein synthesis. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to bind to the ribosome and prevent the formation of peptide bonds, leading to the inhibition of protein synthesis. This mechanism of action may explain the antimicrobial and anticancer properties of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide.
Biochemical and Physiological Effects
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to induce apoptosis in cancer cells and to modulate the immune response. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for use in a variety of assays and experiments. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is also stable and can be stored for extended periods of time without degradation. However, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide. One area of interest is the development of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide and to optimize its efficacy and safety for use in humans. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide also has potential applications in infectious disease research, and further studies are needed to explore its antimicrobial properties and potential use as a therapeutic agent. Additionally, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide could be studied for its potential neuroprotective effects and its ability to improve cognitive function in animal models. Overall, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and limitations.
合成法
The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is a multi-step process that involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid to form the desired product, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide. The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
科学的研究の応用
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and infectious disease research. In neuroscience, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been used as a retrograde tracer to label and study neuronal pathways. N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has also been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. In infectious disease research, N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
特性
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-12-8-6-10(7-9-12)13-17-15(20-19-13)18-14(21)11-4-2-1-3-5-11/h1-9H,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQCMCFGHNCJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)
![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)



![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)